molecular formula C6H7F3O2 B15061588 rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane

rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane

Cat. No.: B15061588
M. Wt: 168.11 g/mol
InChI Key: AIKYGICZVQNKGE-VAYJURFESA-N
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Description

rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a trifluoromethyl group and a dioxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1-methyl-3,6-dioxabicyclo[3.1.0]hexane and trifluoromethylating agents.

    Reaction Conditions:

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound may be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism by which rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the dioxabicyclohexane ring system may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane is unique due to its specific combination of a trifluoromethyl group and a dioxabicyclohexane ring system. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H7F3O2/c1-5-2-10-4(3(5)11-5)6(7,8)9/h3-4H,2H2,1H3/t3-,4-,5+/m0/s1

InChI Key

AIKYGICZVQNKGE-VAYJURFESA-N

Isomeric SMILES

C[C@@]12CO[C@@H]([C@@H]1O2)C(F)(F)F

Canonical SMILES

CC12COC(C1O2)C(F)(F)F

Origin of Product

United States

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